
2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPQ belongs to the class of quinolinecarboxamides and is structurally similar to the antimalarial drug, chloroquine. However, PPQ has shown to be more effective against drug-resistant strains of malaria parasites.
Wirkmechanismus
2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide's mechanism of action is not fully understood, but it is believed to interfere with the heme detoxification process in malaria parasites, leading to the accumulation of toxic heme and subsequent parasite death. In cancer cells, 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has shown to induce apoptosis, or programmed cell death, by activating the p53 pathway. In autoimmune diseases, 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, by suppressing the NF-kappaB pathway.
Biochemical and Physiological Effects:
2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has shown to have low toxicity and is well-tolerated in animal studies. However, 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide can cause mild side effects, such as nausea, vomiting, and diarrhea, at high doses. 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has also shown to have a long half-life in the body, making it a potential candidate for once-daily dosing. 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has shown to be metabolized by the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and low toxicity. 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide can be easily synthesized in large quantities, making it a cost-effective compound for research. However, 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide's mechanism of action is not fully understood, and more research is needed to determine its potential therapeutic applications.
Zukünftige Richtungen
2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has shown to have promising therapeutic properties in malaria, cancer, and autoimmune diseases. Future research should focus on optimizing the synthesis method of 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide, determining its mechanism of action, and exploring its potential therapeutic applications in other diseases. 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide's low toxicity and high potency make it a potential candidate for drug development, and more research is needed to determine its safety and efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic properties against malaria, cancer, and autoimmune diseases. In malaria research, 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has shown to be effective against drug-resistant strains of Plasmodium falciparum, the parasite responsible for most malaria-related deaths. In cancer research, 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In autoimmune disease research, 2-(3-propoxyphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has shown to suppress the production of inflammatory cytokines and reduce the severity of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-(3-propoxyphenyl)-N-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-2-14-29-19-7-5-6-17(15-19)23-16-21(20-8-3-4-9-22(20)27-23)24(28)26-18-10-12-25-13-11-18/h3-13,15-16H,2,14H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHUQUPFLIXKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



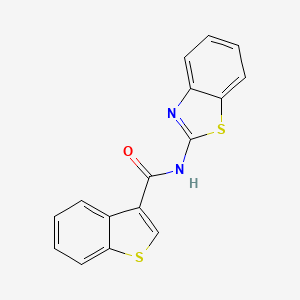
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4278424.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide](/img/structure/B4278433.png)
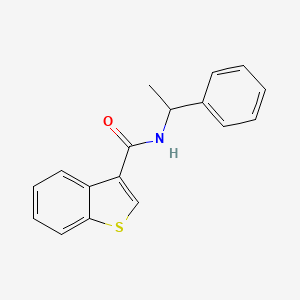
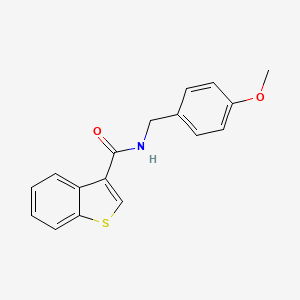
![ethyl 5-isopropyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278468.png)
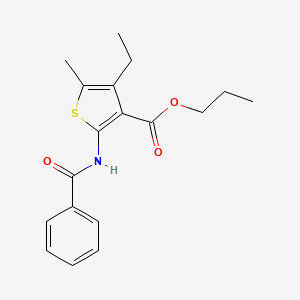
![2-methyl-N-(4-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B4278477.png)
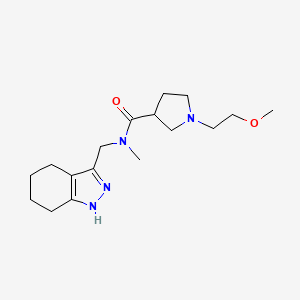
![2-methoxyethyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278489.png)
![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4278498.png)
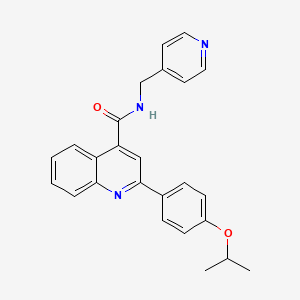
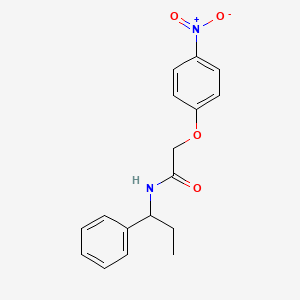
![2-({[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278520.png)